molecular formula C17H24N2O4 B8030334 (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate

Cat. No.: B8030334
M. Wt: 320.4 g/mol
InChI Key: ATQZHFAMPXUXFN-HNNXBMFYSA-N
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Description

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate typically involves the following steps:

    Formation of the amine intermediate: The starting material, tetrahydro-2H-pyran-4-amine, is reacted with a suitable acylating agent to form the corresponding amide.

    Coupling with benzyl carbamate: The amide intermediate is then coupled with benzyl carbamate under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate with similar structural features.

    Tetrahydro-2H-pyran-4-amine derivatives: Compounds with similar amine groups and pyran rings.

Uniqueness

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

benzyl N-[(2S)-1-(oxan-4-ylamino)-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-15(16(20)18-14-8-10-22-11-9-14)19-17(21)23-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,18,20)(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQZHFAMPXUXFN-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCOCC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NC1CCOCC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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